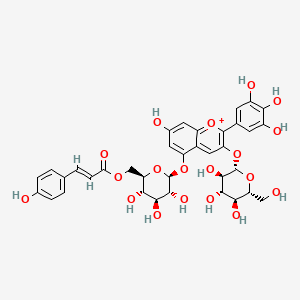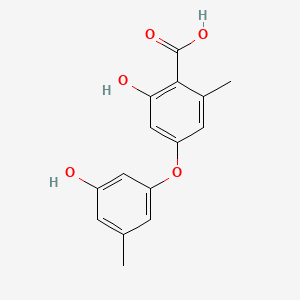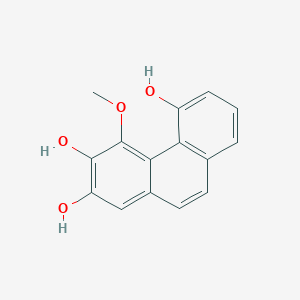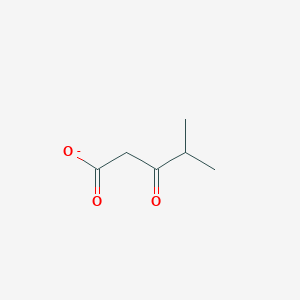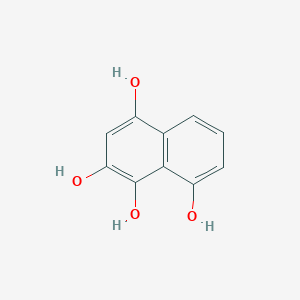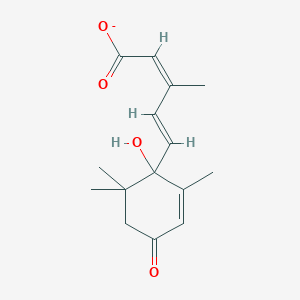
2-cis-Abscisate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abscisates is a monocarboxylic acid anion obtained by removal of a proton from the carboxy group of any member of the class of abscisic acids. It is a conjugate base of a member of abscisic acids.
Scientific Research Applications
Role in Plant Stress Responses Recent research highlights the significance of cis-regulatory elements, like those responsive to abscisic acid (ABA), in plant adaptation to various abiotic stresses such as drought, temperature fluctuations, and salinity. These elements are pivotal in gene expression regulation, offering pathways for genetic engineering to enhance crop resilience against environmental stressors. The study by Ha and Dung (2016) discusses the potential of manipulating these cis-elements to develop stress-tolerant plant varieties, underscoring the application of 2-cis-abscisate in improving food security in the face of climate change and population growth (Ha & Dung, 2016).
Biotechnological Implications in Stress and Senescence Xue-xuan et al. (2010) explore the biotechnological implications of ABA in plant responses to cold stress and leaf senescence. ABA's role in these processes suggests its utility in biotechnological strategies aimed at enhancing plant survival and sustainability under abiotic stress conditions. This research underscores the importance of 2-cis-abscisate in developing genetically modified crops with improved tolerance to adverse environmental conditions (Xue-xuan et al., 2010).
Synthetic Biology and Transcription Control Engstrom and Pfleger (2017) discuss the role of transcription control in synthetic biology, highlighting the engineering of promoters and transcription terminators, which are influenced by cis-regulatory elements like those responsive to ABA. This area of research has vast applications in metabolic engineering and the construction of genetic circuits, indicating the broader implications of understanding and manipulating 2-cis-abscisate pathways in synthetic biology applications (Engstrom & Pfleger, 2017).
Structural Insights and ABA Receptors Zhang et al. (2015) delve into the structural basis and functions of ABA receptors, particularly PYLs, which are integral to the ABA signaling network. The review discusses how these receptors, upon ABA binding, undergo conformational changes to regulate plant responses to stress, offering insights into how small chemical compounds could be designed to modulate these pathways for agricultural benefits. This research sheds light on the molecular mechanisms through which 2-cis-abscisate exerts its effects, providing a foundation for future biotechnological applications in crop improvement (Zhang et al., 2015).
properties
Product Name |
2-cis-Abscisate |
|---|---|
Molecular Formula |
C15H19O4- |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/p-1/b6-5+,10-7- |
InChI Key |
JLIDBLDQVAYHNE-LXGGSRJLSA-M |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)[O-])/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



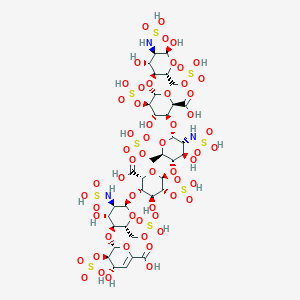
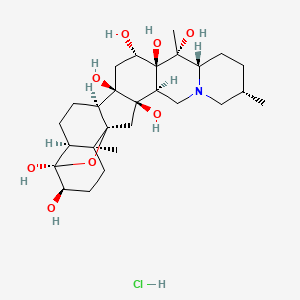

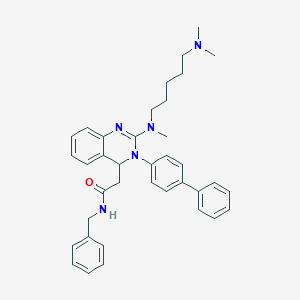
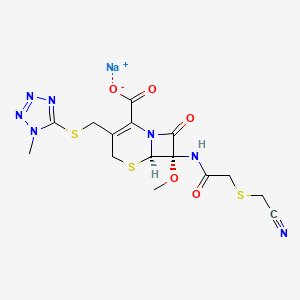
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)

